2,5-dimethyl-N-[3-(1H-pyrrol-1-yl)propyl]furan-3-carboxamide
CAS No.: 1226443-36-2
Cat. No.: VC5043978
Molecular Formula: C14H18N2O2
Molecular Weight: 246.31
* For research use only. Not for human or veterinary use.
![2,5-dimethyl-N-[3-(1H-pyrrol-1-yl)propyl]furan-3-carboxamide - 1226443-36-2](/images/structure/VC5043978.png)
Specification
CAS No. | 1226443-36-2 |
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Molecular Formula | C14H18N2O2 |
Molecular Weight | 246.31 |
IUPAC Name | 2,5-dimethyl-N-(3-pyrrol-1-ylpropyl)furan-3-carboxamide |
Standard InChI | InChI=1S/C14H18N2O2/c1-11-10-13(12(2)18-11)14(17)15-6-5-9-16-7-3-4-8-16/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,15,17) |
Standard InChI Key | FYZKKNHEOLAPSL-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(O1)C)C(=O)NCCCN2C=CC=C2 |
Introduction
Overview of 2,5-dimethyl-N-[3-(1H-pyrrol-1-yl)propyl]furan-3-carboxamide
2,5-dimethyl-N-[3-(1H-pyrrol-1-yl)propyl]furan-3-carboxamide is a chemical compound with the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of approximately 246.3049 g/mol. This compound is categorized under carboxamides and is notable for its structural features, which include a furan ring and a pyrrole moiety. Its CAS number is 1226443-36-2, indicating its unique identification in chemical databases.
Synthesis
The synthesis of 2,5-dimethyl-N-[3-(1H-pyrrol-1-yl)propyl]furan-3-carboxamide typically involves multi-step reactions starting from readily available precursors such as 2,5-dimethylfuran. A common method includes:
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Formation of Pyrrole Derivative: The initial step often involves the reaction of 2,5-dimethylfuran with appropriate reagents to form a pyrrole derivative.
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Carboxamide Formation: The next step involves converting the intermediate into the final carboxamide product through acylation reactions.
Biological Activity
Research indicates that compounds containing furan and pyrrole rings may exhibit various biological activities, including:
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Antimicrobial properties.
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Anti-inflammatory effects.
Studies have shown that derivatives of pyrrole are often explored for their pharmacological potential, suggesting that this compound may also possess similar bioactivity .
Research Findings
Recent studies have focused on the synthesis and characterization of pyrrole derivatives, including those related to 2,5-dimethyl-N-[3-(1H-pyrrol-1-yl)propyl]furan-3-carboxamide. Key findings include:
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Synthesis Efficiency: The yield of synthesized compounds often exceeds 70% under optimized conditions .
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Spectroscopic Analysis: Characterization through techniques such as NMR (Nuclear Magnetic Resonance) and GC-MS (Gas Chromatography-Mass Spectrometry) confirms the structure and purity of synthesized products .
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